2-(6-Methylpyridin-2-yl)-1h-indene-1,3(2h)-dione
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Overview
Description
2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring and an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the condensation of 6-methylpyridin-2-carboxaldehyde with 1H-indene-1,3(2H)-dione in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(6-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: A related compound with applications in corrosion inhibition and material science.
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Known for its corrosion inhibition properties on mild steel.
Properties
CAS No. |
14094-65-6 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-5-4-8-12(16-9)13-14(17)10-6-2-3-7-11(10)15(13)18/h2-8,13H,1H3 |
InChI Key |
RZAUIVAIJGPMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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